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The combination of balixafortide with eribulin did not demonstrate a significant improvement in

clinical outcomes over eribulin monotherapy in the pivotal Phase 3 FORTRESS study for

patients with HER2-negative, locally recurrent, or metastatic breast cancer. The trial was

terminated early due to its failure to meet the primary endpoint of an improved objective

response rate.

This guide provides a detailed cross-referencing of the clinical trial results of balixafortide from

the FORTRESS study, comparing its performance against the control arm of eribulin alone. The

content is tailored for researchers, scientists, and drug development professionals, offering a

comprehensive overview of the available data, experimental protocols, and the underlying

biological pathways.

Mechanism of Action: Targeting the CXCL12/CXCR4
Axis
Balixafortide is a potent and selective antagonist of the C-X-C chemokine receptor type 4

(CXCR4). The interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-

derived factor-1 or SDF-1), is a key signaling pathway implicated in tumor progression,

angiogenesis, metastasis, and the survival of cancer cells.[1] In breast cancer, high levels of

CXCR4 expression are correlated with more aggressive metastatic phenotypes and a poorer

prognosis. By blocking the CXCL12/CXCR4 axis, balixafortide was hypothesized to inhibit

tumor growth and metastasis.[2]
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The FORTRESS Study: Experimental Protocol
The FORTRESS trial (NCT03786094) was an international, multicenter, open-label,

randomized, active-controlled, parallel-group Phase 3 study.[3][4] The trial was designed to

evaluate the efficacy, safety, and tolerability of intravenous balixafortide in combination with

eribulin versus eribulin alone.[3][4]

Patient Population: The study enrolled 432 patients with HER2-negative, locally recurrent or

metastatic breast cancer who had received between one and four prior chemotherapy

regimens for advanced disease.[2][5] Patients with hormone receptor-positive (HR+) disease

must have received at least one line of endocrine therapy.[2]

Treatment Arms:

Combination Arm: Balixafortide (5.5 mg/kg) administered intravenously on days 1-3 and 8-10

of a 21-day cycle, in combination with eribulin (1.4 mg/m²) on days 2 and 9 of the same

cycle.[2]

Control Arm: Eribulin (1.4 mg/m²) administered as a monotherapy on days 2 and 9 of a 21-

day cycle.[2]

Primary Endpoints:

Objective Response Rate (ORR) in the third-line and later patient population.[2]

Progression-Free Survival (PFS) in the overall study population and in the third-line and later

population.[2][6]

Secondary Endpoints:

Overall Survival (OS)[2][6]

Clinical Benefit Rate (CBR)[7]

Safety and tolerability

Clinical Trial Results: A Head-to-Head Comparison
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The FORTRESS trial did not meet its co-primary endpoint of improving the Objective Response

Rate (ORR) in the third-line and later patient population.[7] The addition of balixafortide to

eribulin did not result in a statistically significant benefit over eribulin alone in any of the key

efficacy endpoints.

Efficacy Data
Efficacy Endpoint

Balixafortide +
Eribulin (≥3rd Line)

Eribulin Alone
(≥3rd Line)

p-value

Objective Response

Rate (ORR)
13.0%[7] 13.7%[7] 1.00[7]

Clinical Benefit Rate

(CBR)
16.7%[7] 19.6%[7] -

Median Progression-

Free Survival (mPFS)
3.5 months[2] 4.0 months[2]

HR: 1.07 (96% CI:

0.81, 1.41)[2]

Interim Median

Overall Survival

(mOS)

11.0 months[2] 11.2 months[2]
HR: 1.08 (99.9% CI:

0.66, 1.77)[2]

Safety and Tolerability
The safety profile of the balixafortide and eribulin combination was found to be broadly similar

to that of eribulin monotherapy.[2]
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Adverse Event Category
(Overall Safety Population)

Balixafortide + Eribulin Eribulin Alone

Serious Treatment-Emergent

Adverse Events (STEAEs)
28%[2] 26.5%[2]

Treatment-Emergent Adverse

Events (TEAEs) Leading to

Death

6.9%[2] 6.4%[2]

TEAEs ≥Grade 3 68.3%[2] 64.2%[2]

Infusion-Related Reactions

(IRR)
43.6%[2] Not Reported

Visualizing the Biological and Experimental
Framework
To better understand the context of the FORTRESS trial, the following diagrams illustrate the

targeted signaling pathway and the experimental workflow.
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CXCL12/CXCR4 Signaling Pathway in Cancer
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CXCL12/CXCR4 signaling pathway targeted by Balixafortide.
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FORTRESS Clinical Trial Workflow
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Simplified workflow of the FORTRESS clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://aacrjournals.org/cancerres/article/82/4_Supplement/PD13-01/681454/Abstract-PD13-01-Balixafortide-a-CXCR4-antagonist
https://clinicaltrials.gov/study/NCT03786094
https://cdn.clinicaltrials.gov/large-docs/94/NCT03786094/Prot_000.pdf
https://www.targetedonc.com/view/balixafortide-and-eribulin-shows-modest-responses-in-patients-with-her2-negative-breast-cancer
https://www.clinicaltrials.gov/study/NCT03786094
https://www.biospace.com/polyphor-provides-update-on-the-phase-iii-fortress-study-of-balixafortide-in-patients-with-advanced-her2-negative-breast-cancer
https://www.biospace.com/polyphor-provides-update-on-the-phase-iii-fortress-study-of-balixafortide-in-patients-with-advanced-her2-negative-breast-cancer
https://www.benchchem.com/product/b15607902#cross-referencing-balixafortide-tfa-clinical-trial-results-fortress-study
https://www.benchchem.com/product/b15607902#cross-referencing-balixafortide-tfa-clinical-trial-results-fortress-study
https://www.benchchem.com/product/b15607902#cross-referencing-balixafortide-tfa-clinical-trial-results-fortress-study
https://www.benchchem.com/product/b15607902#cross-referencing-balixafortide-tfa-clinical-trial-results-fortress-study
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607902?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

